![molecular formula C9H9BrO2 B2512335 Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 70509-96-5](/img/structure/B2512335.png)
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate” is a bicyclic organic compound with a unique structure . It has a molecular weight of 229.07 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications
Dimerization Reactions
MBBC is involved in dimerization reactions, particularly the formation of norbornadiene dimers (NBDD) . Researchers have explored its dimerization over various zeolite catalysts, including HY, Hbeta, HZSM-5, and mesoporous Al-MCM-41 . These catalysts influence the NBD dimerization reaction, impacting selectivity and yield. The HY zeolite, with its appropriate pore structure and higher concentration of Brønsted acid sites, stands out as a potential heterogeneous catalyst for NBDD synthesis. Understanding these dimerization processes contributes to the development of high-energy-density fuels and valuable organic materials.
High-Energy-Density Fuels (HEDFs)
MBBC plays a role in the synthesis of HEDFs. These fuels, with increased volumetric energy content, are crucial for aviation applications. By enhancing the energy density of liquid fuels, aircraft can achieve greater range and speed. MBBC’s unique structure and reactivity make it a valuable intermediate in this context .
Organocatalysis and Bicyclic Carboxylates
Researchers have employed MBBC in organocatalytic reactions. For instance, an asymmetric approach allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates, demonstrating its versatility in synthetic chemistry . These carboxylates find applications in drug discovery, materials science, and other fields.
Natural Product Synthesis
MBBC-derived compounds contribute to the synthesis of natural products. Chemists use them as building blocks to construct complex frameworks found in bioactive molecules. By harnessing MBBC’s reactivity, they access intricate chemical architectures.
Safety and Hazards
properties
IUPAC Name |
methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLFVDWGLNVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2CC1C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

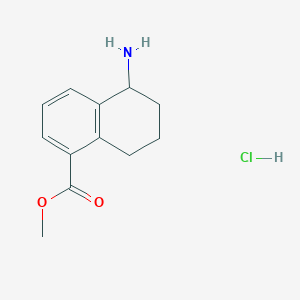
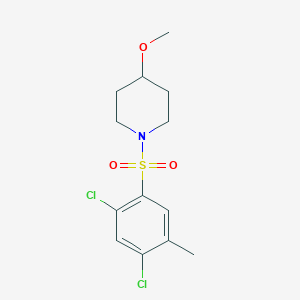
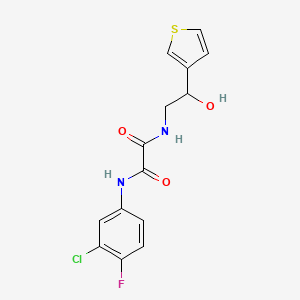
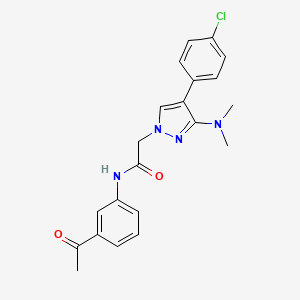

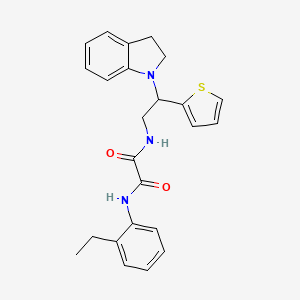
![3-Chloro-5-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}benzoic acid](/img/structure/B2512263.png)
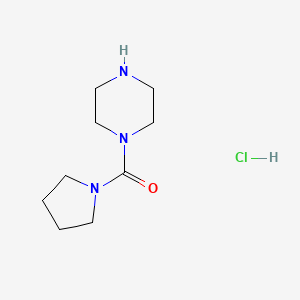



![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2512270.png)
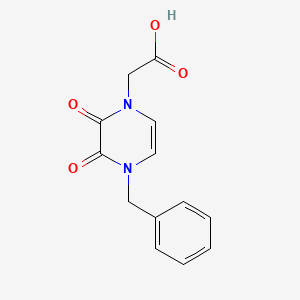
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)